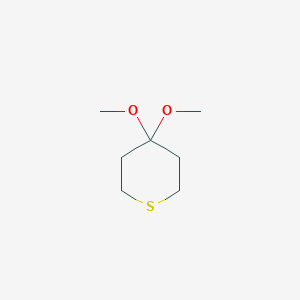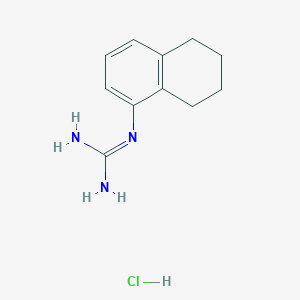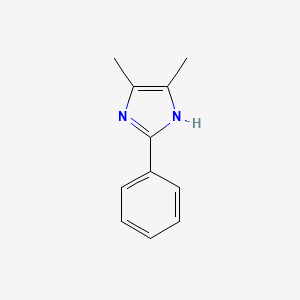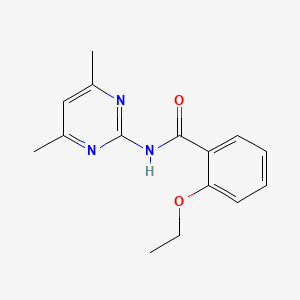
4,4-dimethoxythiane
概要
説明
4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
科学的研究の応用
4,4-dimethoxythiane is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological experiments. In organic synthesis, this compound is used as an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In biochemical studies, this compound is used as a substrate for enzymes, and in physiological experiments, it is used to study the effects of drugs on the body.
作用機序
4,4-dimethoxythiane is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. When this compound is metabolized by these enzymes, it is converted to 4-hydroxymethoxyphenol, which is then further metabolized to 4-methoxyphenol. 4-Methoxyphenol is then converted to 4-methoxybenzoic acid, which is further metabolized to 4-methoxybenzoic acid glucuronide, which is then excreted by the kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
実験室実験の利点と制限
4,4-dimethoxythiane has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, this compound is a substrate for a variety of enzymes, making it useful for biochemical studies. However, this compound has some limitations for laboratory experiments. It is not very stable, and it is toxic in high concentrations.
将来の方向性
The future directions of 4,4-dimethoxythiane research include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further studies are needed to explore the potential of this compound as an anti-inflammatory, anti-allergic, and anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a substrate for enzymes involved in the metabolism of drugs and other compounds.
Safety and Hazards
The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
4,4-dimethoxythiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)






![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)

